molecular formula C19H13I2NO2S B13943164 3,6-Diiodo-9-tosyl-9H-carbazole CAS No. 551951-03-2

3,6-Diiodo-9-tosyl-9H-carbazole

Cat. No.: B13943164
CAS No.: 551951-03-2
M. Wt: 573.2 g/mol
InChI Key: YOLAPWHPPHACTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diiodo-9-tosyl-9H-carbazole: is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diiodo-9-tosyl-9H-carbazole typically involves the iodination of carbazole followed by tosylation. One common method includes the following steps :

    Iodination: Carbazole is reacted with iodine and potassium iodide in the presence of an oxidizing agent such as potassium iodate in acetic acid. This reaction introduces iodine atoms at the 3 and 6 positions of the carbazole ring.

    Tosylation: The iodinated carbazole is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. This step introduces the tosyl group at the 9 position of the carbazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Diiodo-9-tosyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products with various functional groups replacing the iodine atoms.

    Oxidation/Reduction: Products with altered oxidation states of the carbazole ring.

Mechanism of Action

The mechanism of action of 3,6-diiodo-9-tosyl-9H-carbazole is primarily related to its ability to participate in various chemical reactions and its electronic properties. The presence of iodine atoms and the tosyl group enhances the compound’s reactivity and stability, making it suitable for use in optoelectronic applications . The molecular targets and pathways involved in its action are largely dependent on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Properties

CAS No.

551951-03-2

Molecular Formula

C19H13I2NO2S

Molecular Weight

573.2 g/mol

IUPAC Name

3,6-diiodo-9-(4-methylphenyl)sulfonylcarbazole

InChI

InChI=1S/C19H13I2NO2S/c1-12-2-6-15(7-3-12)25(23,24)22-18-8-4-13(20)10-16(18)17-11-14(21)5-9-19(17)22/h2-11H,1H3

InChI Key

YOLAPWHPPHACTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.